Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate
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Overview
Description
Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a thiazole ring, which is further substituted with difluorobenzene and pyridine moieties
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, the effects could be wide-ranging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4,6-difluoro-2-aminobenzothiazole with appropriate reagents under controlled conditions.
Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of halogenated or aminated derivatives.
Scientific Research Applications
Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluorobenzene and pyridine moieties enhances its reactivity and potential for diverse applications in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)-(pyridin-2-ylmethyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O3S/c1-30-21(29)16-8-3-2-7-15(16)20(28)27(12-14-6-4-5-9-25-14)22-26-19-17(24)10-13(23)11-18(19)31-22/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTSQQBGLANJKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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